Molecular structure and properties of 7-Chlorochroman-3-amine hydrochloride
Molecular structure and properties of 7-Chlorochroman-3-amine hydrochloride
The following technical guide details the molecular structure, physicochemical properties, and synthetic methodologies for 7-Chlorochroman-3-amine hydrochloride . This document is structured for researchers and medicinal chemists utilizing this scaffold in drug discovery, particularly within the Central Nervous System (CNS) therapeutic area.
Technical Monograph & Application Guide [1]
Part 1: Executive Technical Summary
7-Chlorochroman-3-amine hydrochloride (CAS: 54445-02-2 for racemate) serves as a high-value pharmacophore in medicinal chemistry.[1] It belongs to the class of 3-aminochromans , which are considered "privileged structures" due to their ability to mimic the bioactive conformations of neurotransmitters like serotonin and dopamine.
The 7-chloro substitution on the chroman (dihydrobenzopyran) core serves two critical functions in lead optimization:
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Metabolic Blocking: It obstructs the para-position relative to the ether oxygen, preventing rapid oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.
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Lipophilicity Modulation: The chlorine atom enhances the lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration, a prerequisite for CNS-active agents.
This compound is frequently employed as a building block for synthesizing ligands targeting GPCRs (5-HT receptors, Dopamine D2/D3) and ion channels .
Part 2: Molecular Architecture & Properties[1][2]
Structural Specifications
The molecule consists of a bicyclic chroman ring system with a primary amine at the C3 position and a chlorine atom at the C7 position. The C3 carbon is a stereocenter, giving rise to (R) and (S) enantiomers.
| Property | Specification |
| IUPAC Name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
| CAS Number | 54445-02-2 (racemic); 211506-59-1 (R-isomer); 211506-60-4 (S-isomer) |
| Molecular Formula | C₉H₁₀ClNO[1][2][3][4][5] · HCl |
| Molecular Weight | 220.10 g/mol |
| Exact Mass (Free Base) | 183.0451 Da |
| Chirality | C3 Stereocenter (Available as racemate or enantiopure) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors (Free base) |
Physicochemical Profile
Understanding the solid-state properties is vital for formulation and handling.[1]
| Parameter | Data / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | >210°C (Decomposes) |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Conjugate Acid) | ~9.5 (Typical for primary aliphatic amines) |
| Hygroscopicity | Moderate (Store under desiccant) |
Part 3: Synthetic Methodologies
For research applications requiring high purity, the Nitrochromene Reduction Route is the industry standard due to its scalability and regiochemical control.
The Nitrochromene Pathway (Racemic)
This protocol avoids the formation of regioisomers common in direct chroman ring closures.
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Condensation: 4-Chlorosalicylaldehyde reacts with nitroethanol (or a nitroalkene equivalent) to yield 7-chloro-3-nitro-2H-chromene .[1]
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Reduction: The nitroalkene intermediate undergoes a two-step reduction:
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Step A: Reduction of the C=C double bond (NaBH₄).
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Step B: Reduction of the Nitro group to the Amine (Zn/HCl or H₂/Pd-C).
-
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the hydrochloride salt.
Visualization: Synthesis Workflow
The following diagram illustrates the critical path from raw materials to the final salt form.
Figure 1: Step-wise synthetic pathway for 7-Chlorochroman-3-amine HCl via the nitrochromene intermediate.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.
NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
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Amine Protons: Broad singlet at δ 8.2–8.5 ppm (NH₃⁺ exchangeable).
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Aromatic Region:
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Aliphatic Region (Chroman Ring):
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H-3 (Methine): Multiplet at δ 3.6 ppm.[1]
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H-4 (Methylene): Diastereotopic protons appearing as multiplets around δ 2.8–3.1 ppm.
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H-2 (Methylene): Multiplet at δ 4.1–4.3 ppm (deshielded by oxygen).
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Enantiomeric Purity (Chiral HPLC)
For the enantiopure forms (R or S), chiral HPLC is required.
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Column: Chiralpak AD-H or OD-H.[1]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Detection: UV at 280 nm.
Biological Validation Workflow
Before using the compound in high-throughput screening (HTS), a solubility and stability check is mandatory.
Figure 2: Pre-assay validation workflow to ensure data integrity in biological screening.
Part 5: Handling and Safety (GHS)
As an amine hydrochloride, the compound acts as a skin and eye irritant.
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Signal Word: Warning.
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Storage: Store at room temperature (20-25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent stoichiometry changes in the salt form.
References
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Sigma-Aldrich. (2024). 7-Chlorochroman-3-amine hydrochloride Product Specification. MilliporeSigma.[4] Link
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PubChem. (2024). Compound Summary: Chroman-3-amine derivatives. National Library of Medicine. Link
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BenchChem. (2025). 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine: Research Context and Synthesis. Link
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ChemicalBook. (2024). 7-Chlorochroman-3-amine hydrochloride Properties and Suppliers. Link
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Breslin, H. J., et al. (2004). Identification of high affinity chroman derivatives as 5-HT ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for scaffold utility).
Sources
- 1. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 54445-02-2|7-Chlorochroman-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Chroman-3-amine hydrochloride | 18518-71-3 [sigmaaldrich.com]
- 5. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
